1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one
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Overview
Description
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one is a chemical compound belonging to the thiazinane class, characterized by a sulfur atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can be synthesized through several methods, including cyclization reactions involving thioamides and appropriate starting materials. One common approach involves the cyclization of 2-aminoethanethiol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. These processes often involve the use of catalysts and controlled reaction environments to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing heterocycles.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within the ring structure plays a crucial role in its reactivity and binding affinity to biological targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
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Properties
CAS No. |
88884-15-5 |
---|---|
Molecular Formula |
C6H9NOS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9NOS2/c1-5(8)7-3-2-4-10-6(7)9/h2-4H2,1H3 |
InChI Key |
ANLNRCZHGALMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCSC1=S |
Origin of Product |
United States |
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